molecular formula C18H17F2N3OS B2808415 2,6-difluoro-N-(4-phenylpiperazine-1-carbothioyl)benzamide CAS No. 497060-84-1

2,6-difluoro-N-(4-phenylpiperazine-1-carbothioyl)benzamide

Cat. No.: B2808415
CAS No.: 497060-84-1
M. Wt: 361.41
InChI Key: RIJRLNSWVUIBAX-UHFFFAOYSA-N
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Description

The compound “2,6-difluoro-N-(4-phenylpiperazine-1-carbothioyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common component in various pharmaceuticals and biologically active compounds. The molecule also contains a piperazine ring, which is a common feature in many drugs .


Synthesis Analysis

While the exact synthesis process for this compound is not available, the synthesis of similar compounds often involves multiple steps, including cyclization, treatment with piperazine, and further functionalization to achieve the desired chemical structure .


Molecular Structure Analysis

The molecular structure of such compounds can be elucidated using various spectroscopic techniques, including NMR and mass spectrometry. These analyses confirm the presence of the piperazine ring, the phenyl group, and the carbothioyl and difluorobenzamide groups in the molecule.


Chemical Reactions Analysis

Chemical reactions involving compounds with a similar structure include nucleophilic displacements, hydrosilylation of N-aryl imines, and reactions under different conditions to yield products with varied biological activities .


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds, including solubility, melting point, and crystalline form, can be determined through physicochemical characterization. These properties are crucial for understanding the compound’s behavior in biological systems and its potential use in pharmaceutical formulations.

Scientific Research Applications

Medicinal Chemistry and Pharmacological Potential

The N-phenylpiperazine moiety is a significant scaffold in medicinal chemistry, exhibiting a broad range of biological activities. Research indicates that derivatives of N-phenylpiperazine have reached late-stage clinical trials for CNS disorders, underscoring their "druglikeness" and therapeutic potential (Maia, Tesch, & Fraga, 2012). Despite being traditionally associated with CNS structures, the versatility of this scaffold suggests it could be instrumental in developing treatments across various therapeutic areas.

Environmental Science: Degradation and Stability

The environmental fate and degradation of polyfluoroalkyl chemicals, which include derivatives similar to 2,6-difluoro-N-(4-phenylpiperazine-1-carbothioyl)benzamide, have been subjects of concern due to their persistence and potential toxic effects. Studies have explored microbial degradation pathways and environmental stability, aiming to understand how these compounds and their degradation products behave in different ecosystems (Liu & Mejia Avendaño, 2013).

Materials Chemistry: Fluorinated Compounds

The study of fluorinated alternatives to long-chain perfluoroalkyl substances highlights the ongoing search for compounds with reduced environmental and health risks. Research into these alternatives, including those with fluorinated moieties similar to the one , aims to understand their occurrence, fate, and potential as safer options in various applications (Wang et al., 2013).

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific chemical structure and properties. Typically, safety data sheets (SDS) provide information on the potential hazards, safe handling procedures, and emergency measures .

Properties

IUPAC Name

2,6-difluoro-N-(4-phenylpiperazine-1-carbothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3OS/c19-14-7-4-8-15(20)16(14)17(24)21-18(25)23-11-9-22(10-12-23)13-5-2-1-3-6-13/h1-8H,9-12H2,(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJRLNSWVUIBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=S)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>54.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49821236
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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